molecular formula C7H12ClNO2 B2432837 2-Chloro-N-(3-methyl-2-oxobutyl)acetamide CAS No. 2126160-35-6

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide

Cat. No.: B2432837
CAS No.: 2126160-35-6
M. Wt: 177.63
InChI Key: DOGXCASNEYPJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-chloro-N-(3-methyl-2-oxobutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-5(2)6(10)4-9-7(11)3-8/h5H,3-4H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGXCASNEYPJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide is a synthetic compound that belongs to the class of acetamides, which are known for their diverse biological activities. The introduction of chlorine and specific alkyl groups can significantly affect the pharmacological properties of such compounds.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₁₃ClN₂O
  • Molecular Weight : 162.64 g/mol

This structure features a chloro group, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the chlorine atom may enhance lipophilicity, allowing for better cell membrane penetration.

Antimicrobial Activity

Research into similar acetamides has shown potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related acetamides indicate that modifications in the side chain can lead to varying degrees of cytotoxic effects on cancer cell lines.

Case Studies

  • Anticancer Activity : A study on structurally related compounds showed that certain derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Neuroprotective Effects : Some acetamides have been investigated for neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to confer similar benefits warrants further investigation.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
N-(4-chlorophenyl)acetamideAnticancer
N-(3-methylphenyl)acetamideNeuroprotective

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
This compoundTBDMCF-7
N-(4-chlorophenyl)acetamide25HeLa
N-(3-methylphenyl)acetamide15A549

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.